4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
Description
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked to a 3-bromo-4-fluorophenyl group
Properties
IUPAC Name |
4-[1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-14-7-11(1-2-15(14)17)8-19-9-13(10-19)20-12-3-5-18-6-4-12/h1-7,13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODUQWBFOKXYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)Br)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the 3-bromo-4-fluorophenyl Group: This step involves the reaction of the azetidine intermediate with 3-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment to the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the azetidine derivative is reacted with 4-chloropyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine exhibits various biological activities:
- Antimicrobial Activity : The compound shows potential against various bacterial strains due to its structural features that may disrupt bacterial cell membranes.
- CNS Activity : Similar compounds have demonstrated neuroactive properties, suggesting that this compound could influence central nervous system pathways.
- Antitumor Potential : Its structural analogs have been linked to antitumor activities, indicating that further research could unveil similar properties for this compound.
Case Studies and Research Findings
Recent research has focused on the pharmacological profiling of compounds related to this compound. Some notable findings include:
- Mechanism of Action Studies : Investigations into how this compound interacts with specific biological targets, such as enzymes or receptors involved in disease pathways.
- In Vivo Efficacy Trials : Animal model studies assessing the therapeutic potential of the compound against infections or tumors.
- Toxicological Assessments : Evaluating safety profiles through acute and chronic toxicity studies.
Mechanism of Action
The mechanism of action of 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[(3-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- 4-({1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-yl}oxy)pyridine
- 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)quinoline
Uniqueness
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenyl ring, along with the azetidine and pyridine moieties, makes it a versatile compound for various applications.
Biological Activity
The compound 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by a pyridine ring, an azetidine moiety, and specific halogen substitutions (bromine and fluorine) on the phenyl ring. These structural elements contribute to its chemical reactivity and biological properties.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring with azetidine and halogen substitutions | Potential anti-inflammatory, antimicrobial, and CNS activity |
| 1-(3-Bromo-4-fluorobenzyl)-piperazine | Piperazine ring with similar halogen substitutions | CNS activity |
| 2-(3-Bromo-anilino)-pyrimidin | Aniline derivative with bromine substitution | Antitumor activity |
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances binding affinity to certain biological targets, which may lead to inhibition of enzyme activity or modulation of receptor functions. For example, studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound exhibits promising anti-inflammatory activities. Research has shown that related compounds can significantly suppress COX enzyme activities, leading to reduced production of pro-inflammatory mediators. For instance, IC50 values for COX inhibition have been reported for structurally similar compounds, indicating their potential therapeutic benefits in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. In vitro studies on related azetidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of halogen substituents can enhance antimicrobial potency .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds closely related to this compound:
- Study on COX Inhibition : A study evaluated the inhibitory effects of various azetidine derivatives on COX enzymes. Compounds showed varying degrees of inhibition, with some achieving IC50 values in the low micromolar range, indicating significant anti-inflammatory potential .
- Antimicrobial Screening : Research involving similar compounds assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong antibacterial effects, supporting the hypothesis that modifications in the molecular structure can enhance bioactivity .
- CNS Activity Assessment : Some derivatives have been tested for their central nervous system (CNS) effects, showing promise as potential therapeutic agents for neurological disorders. Behavioral assays in animal models indicated significant effects on anxiety and depression-like behaviors.
Q & A
Q. What are the recommended synthetic routes for 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine, and how can regioselectivity be controlled during its synthesis?
- Methodological Answer : The synthesis typically involves coupling a substituted azetidine with a pyridine derivative. Key steps include:
- Azetidine Functionalization : Introduce the (3-bromo-4-fluorophenyl)methyl group via alkylation or reductive amination of azetidin-3-ol precursors .
- Etherification : React the azetidine intermediate with 4-hydroxypyridine under Mitsunobu conditions (using triphenylphosphine and DIAD) to form the ether linkage .
- Regioselectivity : Control pyridine substitution by employing protecting groups (e.g., SEM or Boc) to direct reactivity at the 4-position .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .
Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and to verify substituent integration (e.g., azetidine CH, pyridine aromatic protons, and bromo/fluoro signals). is critical for confirming the 4-fluorophenyl group .
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the strained azetidine ring. Single-crystal studies (e.g., using Mo-Kα radiation) provide atomic-level precision .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects impurities .
Q. What solvent systems and reaction conditions optimize the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store under inert gas (N/Ar) at −20°C in amber vials to prevent photodegradation. Use anhydrous DMSO or acetonitrile for stock solutions .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative susceptibility .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with kinase targets or neurological receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or MAPK kinases). Focus on H-bonding with pyridine N and halogen interactions from Br/F substituents .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility of the azetidine ring .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and halogen bond propensity to optimize bioactivity .
Q. How can in vitro assays evaluate the compound’s potential as a CNS agent or anti-inflammatory drug?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays to predict permeability. A Pe value >4.0 ×10 cm/s suggests CNS activity .
- Kinase Inhibition Profiling : Screen against a panel of 50 kinases (e.g., JAK2, SYK) at 1–10 µM concentrations using ADP-Glo™ assays .
- Cytokine Modulation : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA to assess anti-inflammatory effects .
Q. What strategies mitigate metabolic instability caused by the azetidine and pyridine moieties in preclinical studies?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation hotspots (e.g., azetidine ring opening) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) on the pyridine ring to reduce CYP450-mediated metabolism .
- Prodrug Design : Mask the azetidine oxygen as a phosphate ester to enhance solubility and slow degradation .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activity between similar azetidine-pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies while normalizing for assay conditions (e.g., cell line, incubation time). Use tools like Prism for statistical harmonization .
- SAR Studies : Systematically vary substituents (e.g., Br vs. Cl on phenyl; azetidine vs. piperidine) to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
